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Compound of Interest

Compound Name: Acetic acid;5,5-dimethylhexan-3-ol
CAS No.: 89389-87-7
Cat. No.: B14379037
Get Quote
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Executive Summary

5,5-dimethylhexan-3-ol (CAS 66576-31-6) is a critical secondary alcohol intermediate
characterized by a sterically demanding neo-pentyl tail. Its structural uniqueness lies in the
specific distance between the hydroxyl center and the bulky tert-butyl group, making it a
valuable precursor for synthesizing lipophilic chiral ligands, fragrances, and sterically hindered
ethers in active pharmaceutical ingredient (API) development.

This guide details two primary synthetic pathways:

e The Nucleophilic Addition Route (Grignard): The industry-standard method for racemic
synthesis, prioritizing atom economy and raw material availability.

e The Enantioselective Reduction Route: A precision method utilizing chiral catalysis (CBS
reduction) to access specific enantiomers (

or

) required for chiral drug candidates.
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Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]

Property Data
IUPAC Name 5,5-dimethylhexan-3-ol
CAS Number 66576-31-6

Molecular Formula

Molecular Weight 130.23 g/mol

Boiling Point ~158 °C (at 760 mmHQ)
Density 0.82 g/cm?3

Flash Point ~56 °C (Predicted)

Soluble in alcohols, ethers, DCM; low solubility

Solubility in water.[1][2][3]

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule at its strategic bonds. The
secondary alcohol functionality suggests two primary disconnections: Carbon-Carbon (C-C)
bond formation or Carbon-Oxygen (C=0) bond reduction.

Target: 5,5-dimethylhexan-3-ol
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Route A: Grignard Addition Route B: Ketone Reduction
(C3-C4 Disconnection) (C-O Disconnection)
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5,5-dimethylhexan-3-one

Reducing Agent
(NaBH4 or CBS Catalyst)

3,3-dimethylbutanal Ethylmagnesium Bromide
(Neohexanal) (EtMgBr)
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Figure 1: Retrosynthetic tree illustrating the two primary logic paths for accessing the target
scaffold.

Route A: Grighard Addition (Racemic Synthesis)

Objective: High-yield synthesis of racemic 5,5-dimethylhexan-3-ol. Rationale: This route utilizes
3,3-dimethylbutanal (neohexanal), a commercially available aldehyde often used in sweetener
synthesis (e.g., Neotame precursors). The reaction with ethylmagnesium bromide is direct and
high-yielding.

Reaction Mechanism

The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl
carbon of the aldehyde. The bulky tert-butyl group is sufficiently distal (beta-position to
carbonyl) to allow attack without significant steric inhibition.

Nucleophilic Attack

3,3-dimethylbutanal Anhydrous, 0°C)
Magnesium Alkoxide
Protonation

Intermediate
EtMgBr ///'
(Nucleophile) 5,5-dimethylhexan-3-ol
H30+ Quench

Click to download full resolution via product page

Figure 2: Mechanistic flow of the Grignard addition.

Detailed Protocol

Reagents:
o 3,3-Dimethylbutanal (1.0 equiv)[3]

o Ethylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether)
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e Solvent: Anhydrous Tetrahydrofuran (THF)[4]

¢ Quench: Saturated aqgueous Ammonium Chloride (

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition
funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen.

e Solvent Charge: Add anhydrous THF (10 mL per gram of aldehyde) to the flask.

o Reagent Addition: Cool the flask to 0°C using an ice bath. Transfer the EtMgBr solution to
the addition funnel via cannula to avoid moisture exposure.

o Reaction: Add EtMgBr dropwise over 30 minutes. The reaction is exothermic; monitor
internal temperature to ensure it stays

o Substrate Addition: Once EtMgBr is added, add 3,3-dimethylbutanal (diluted in minimal THF)
dropwise.

o Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor
via TLC (Mobile phase: 10% EtOAc/Hexane; Stain: Vanillin or PMA).

o Workup: Cool back to 0°C. Quench carefully with saturated

. Caution: Gas evolution.

o Extraction: Extract the aqueous layer 3x with Diethyl Ether (ngcontent-ng-c2699131324=""
_nghost-ng-c2339441298="" class="inline ng-star-inserted">

). Combine organics, wash with brine, and dry over

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://pdf.benchchem.com/15492/Application_Note_Stereoselective_Reduction_of_5_5_Dimethyl_3_hexanone.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14379037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Purification: Concentrate in vacuo. Purify via vacuum distillation or flash chromatography
(Silica gel, 0-10% EtOAc in Hexanes).

Process Safety Note: 3,3-dimethylbutanal is flammable and an irritant. EtMgBr is pyrophoric. All
transfers must occur under inert atmosphere.[5]

Route B: Enantioselective Reduction (Chiral
Synthesis)

Objective: Synthesis of enantiopure (

)-or (

)-5,5-dimethylhexan-3-ol.[4] Rationale: For drug development, chirality is paramount. This route
reduces the corresponding ketone (5,5-dimethylhexan-3-one) using the Corey-Bakshi-Shibata
(CBS) catalyst.[4]

Precursor Synthesis (The Ketone)

If the ketone is not commercially available, it is synthesized via the Gilman Reagent method to
avoid over-alkylation:

e Reaction: Pivaloyl chloride (

) + Lithium Dipropylcuprate (
).

» Note: Grignard addition to a nitrile followed by hydrolysis is an alternative, but the cuprate
method prevents tertiary alcohol formation.

CBS Reduction Protocol

Reagents:
o 5,5-Dimethylhexan-3-one (1.0 equiv)[2][3][6]
e (R)- or (S)-Me-CBS catalyst (0.1 equiv)[4]

e Borane-THF complex (
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, 0.6 equiv)

Procedure:

Catalyst Prep: In a dry flask under Argon, dissolve the Me-CBS catalyst in anhydrous THF.
 Activation: Add the

solution to the catalyst at RT and stir for 15 minutes.

e Reduction: Cool the mixture to -20°C. Slow addition of the ketone (dissolved in THF) over 1
hour. Note: Slow addition is crucial to maintain high enantiomeric excess (ee).

e Quench: Add Methanol dropwise (Caution:

gas evolution) followed by 1N HCI.

o |solation: Standard extraction with ether.

e Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Analytical Characterization

To validate the synthesis of 5,5-dimethylhexan-3-ol, the following spectral data should be
obtained:

e 1H NMR (400 MHz, CDCI3):
o 0.90 (s, 9H,
-butyl)
o 0.94 (t, 3H, terminal methyl of ethyl group)
o 1.3-1.5 (m, 4H, methylene protons at C2 and C4)
o 3.6 (M, 1H, CH-OH)

o Note: The methylene protons at C4 (adjacent to the
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-butyl group) will appear as a doublet or multiplet with distinct shielding due to the neo-
pentyl effect.

e IR Spectroscopy:
o Broad absorption at 3300-3400

(O-H stretch).

o Strong absorptions at 2950-2960

(C-H stretch, enhanced by

-butyl).

Comparison of Methods

Feature Route A: Grignard Route B: CBS Reduction
Starting Material 3,3-Dimethylbutanal 5,5-Dimethylhexan-3-one

) High (requires strict
Complexity Low

anhydrous/cryogenic)

Chirality Racemic (50:50 mixture) Enantioselective (>90% ee)
Cost Low High (Catalyst cost)
» ) Moderate (Heat transfer limits
Scalability Excellent (Kilogram scale)
at -20°C)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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